molecular formula C15H17BrN2 B3023247 N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine CAS No. 1219971-97-7

N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine

Cat. No. B3023247
CAS RN: 1219971-97-7
M. Wt: 305.21 g/mol
InChI Key: RATHMNPPEINRIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides were prepared and evaluated for their binding affinity to dopamine D(2) and serotonin 5-HT(3) receptors. These compounds were derived from a corresponding benzamide and showed enhanced affinity for the dopamine D(2) receptor when a bromine atom and a methylamino group were introduced to the pyridine ring . Similarly, N-(Benzylidene)- and N-(alkylidene)-homoallylamines were cyclized using electrophiles such as bromine, leading to the formation of 3-functionalized pyrrolidines . These methods suggest potential pathways for the synthesis of this compound through the introduction of bromine and other substituents to a pyridine ring.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the related compounds discussed in the papers. The introduction of bromine and methylamino groups to the pyridine ring has been shown to affect the binding affinity to receptors, indicating that these substituents play a significant role in the molecular conformation and interaction with biological targets . The X-ray crystallographic study of a related compound revealed the existence of two energetically stable conformers, which may be relevant to the binding affinity of the compound . This suggests that the molecular structure of this compound would also exhibit specific conformations that could influence its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound include cyclization reactions with electrophiles and subsequent reductions . These reactions lead to the formation of functionalized pyrrolidines, which are structurally distinct from pyridinamines but indicate the reactivity of bromine-containing compounds. Additionally, the synthesis of various derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives demonstrates the versatility of reactions involving cyano and amino groups . These reactions could potentially be applied to modify the this compound molecule to create new derivatives with different properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, related compounds exhibit properties that can be extrapolated. The presence of a bromine atom generally increases the molecular weight and lipophilicity of a compound, which can affect its pharmacokinetic properties . The introduction of a methylamino group can also influence the basicity of the pyridine ring, potentially affecting its solubility and reactivity . The stereochemistry of related compounds has been investigated, indicating that the spatial arrangement of substituents can significantly impact the biological activity of these molecules . These insights suggest that this compound would have distinct physical and chemical properties that could be fine-tuned through structural modifications.

Safety and Hazards

The safety and hazards associated with “N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine” would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on “N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine” could potentially include further exploration of its synthesis, reactivity, and potential applications. For example, it could be investigated for use in the synthesis of other complex organic compounds .

properties

IUPAC Name

N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-12(2)9-14(16)10-17-15/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATHMNPPEINRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=C(C=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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